molecular formula C8H13NO3 B1630003 [(E)-3-acetamidobut-2-en-2-yl] acetate CAS No. 63199-86-0

[(E)-3-acetamidobut-2-en-2-yl] acetate

Cat. No.: B1630003
CAS No.: 63199-86-0
M. Wt: 171.19 g/mol
InChI Key: FTNVVYBSJAYCDF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-acetylamino-1-methyl-propenyl ester typically involves the esterification of acetic acid with 2-acetylamino-1-methyl-propenyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-acetylamino-1-methyl-propenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-3-acetamidobut-2-en-2-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-3-acetamidobut-2-en-2-yl] acetate is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a model compound for drug development and pharmacokinetic studies.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid 2-acetylamino-1-methyl-propenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid 2-acetylamino-1-methyl-propyl ester: Similar structure but with a different alkyl chain.

    Acetic acid 2-acetylamino-1-methyl-butyl ester: Another similar compound with a longer alkyl chain.

Uniqueness

[(E)-3-acetamidobut-2-en-2-yl] acetate is unique due to its specific ester and amide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.

Properties

CAS No.

63199-86-0

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

[(E)-3-acetamidobut-2-en-2-yl] acetate

InChI

InChI=1S/C8H13NO3/c1-5(9-7(3)10)6(2)12-8(4)11/h1-4H3,(H,9,10)/b6-5+

InChI Key

FTNVVYBSJAYCDF-AATRIKPKSA-N

SMILES

CC(=C(C)OC(=O)C)NC(=O)C

Isomeric SMILES

C/C(=C(/C)\OC(=O)C)/NC(=O)C

Canonical SMILES

CC(=C(C)OC(=O)C)NC(=O)C

Origin of Product

United States

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